lithium;9-(2-methylphenyl)fluoren-9-ide
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Overview
Description
Lithium;9-(2-methylphenyl)fluoren-9-ide is an organolithium compound with the molecular formula C14H11Li It is a derivative of fluorene, where the lithium atom is bonded to the 9-position of the fluorene ring, and a 2-methylphenyl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-(2-methylphenyl)fluoren-9-ide typically involves the reaction of 9-(2-methylphenyl)fluorene with a lithium reagent. One common method is the reaction of 9-(2-methylphenyl)fluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C14H11Li+n-BuLi→C14H11Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;9-(2-methylphenyl)fluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
Lithium;9-(2-methylphenyl)fluoren-9-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of lithium;9-(2-methylphenyl)fluoren-9-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, the compound can target electrophilic centers in substrates, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Lithium;9H-fluoren-9-ide: A similar compound where the 2-methylphenyl group is absent.
Lithium;9-(phenyl)fluoren-9-ide: A derivative with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
Lithium;9-(2-methylphenyl)fluoren-9-ide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and properties. This structural modification can enhance its stability and alter its electronic properties, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
61358-41-6 |
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Molecular Formula |
C20H15Li |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
lithium;9-(2-methylphenyl)fluoren-9-ide |
InChI |
InChI=1S/C20H15.Li/c1-14-8-2-3-9-15(14)20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20;/h2-13H,1H3;/q-1;+1 |
InChI Key |
RGHCTSHGSRYPKB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=CC=C1[C-]2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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